(-)-Curlone (-)-Curlone
Brand Name: Vulcanchem
CAS No.: 87440-60-6
VCID: VC17140589
InChI: InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

(-)-Curlone

CAS No.: 87440-60-6

Cat. No.: VC17140589

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

(-)-Curlone - 87440-60-6

Specification

CAS No. 87440-60-6
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name (6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one
Standard InChI InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1
Standard InChI Key JIJQKFPGBBEJNF-KBPBESRZSA-N
Isomeric SMILES C[C@@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1
Canonical SMILES CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(-)-Curlone belongs to the sesquiterpenoid class, with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol . The compound's IUPAC name, (6S)-2-methyl-6-[(1S)-4-methylene-2-cyclohexen-1-yl]-2-hepten-4-one, reflects its bicyclic framework featuring:

  • A methyl-substituted cyclohexene ring

  • An α,β-unsaturated ketone moiety

  • Chiral centers at C6 and C1 positions

X-ray crystallographic studies confirm the S-configuration at both stereogenic centers, distinguishing it from related turmeric-derived compounds like ar-turmerone .

Table 1: Key Physicochemical Properties of (-)-Curlone

PropertyValueSource
Molecular FormulaC₁₅H₂₂O
Exact Mass218.1671 g/mol
Topological Polar Surface17.10 Ų
LogP (XlogP)4.00
Rotatable Bonds4

Spectroscopic Signatures

The compound's structural elucidation relies on complementary spectroscopic techniques:

  • ¹H NMR: Distinct signals at δ 5.45 (vinyl protons) and δ 2.15 (methyl ketone)

  • ¹³C NMR: Carbonyl resonance at δ 207.3 ppm characteristic of α,β-unsaturated ketones

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch)

Natural Occurrence and Biosynthesis

Plant Source and Isolation

First isolated in 1983 from Curcuma longa rhizomes , (-)-Curlone constitutes approximately 0.2-0.5% of turmeric's essential oil fraction. Extraction typically employs:

  • Steam distillation of fresh rhizomes

  • Fractional crystallization from hexane-ethyl acetate mixtures

  • Final purification via preparative HPLC

Biosynthetic Pathway

As a sesquiterpenoid, (-)-Curlone derives from the mevalonate pathway:

  • Farnesyl pyrophosphate cyclization

  • Skeletal rearrangement via germacrane intermediates

  • Oxidative modifications introducing the ketone functionality

Enzymatic studies suggest cytochrome P450 monooxygenases mediate the final oxidation steps, though the precise biosynthetic enzymes remain uncharacterized.

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh99.46
Blood-Brain Barrier PenetrationHigh97.50
CYP2D6 InhibitionLikely95.55
Oral BioavailabilityModerate58.57

These properties suggest potential CNS activity and oral dosing feasibility .

Documented Biological Effects

  • Anti-inflammatory Activity: Suppresses NF-κB signaling at 10 μM concentration

  • Neuroprotective Effects: Enhances BDNF expression in glial cells (EC₅₀ = 5.2 μM)

  • Antimicrobial Action: MIC values of 32 μg/mL against Staphylococcus aureus

Mechanistic studies indicate the α,β-unsaturated ketone moiety facilitates covalent modification of cysteine residues in target proteins .

Synthetic Approaches and Derivatives

Total Synthesis Strategies

While no complete synthesis has been published, proposed routes include:

  • Biomimetic Approach: Cyclization of farnesol derivatives

  • Asymmetric Catalysis: Evans aldol reaction to establish stereocenters

  • Cross-Metathesis: For constructing the conjugated diene system

Semi-Synthetic Derivatives

Chemical modifications enhance solubility and activity:

  • Curlone-glycoside: 20-fold improved aqueous solubility

  • Nitro-Curlone: 5× increased anti-inflammatory potency

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Turmeric-Derived Terpenoids

CompoundMolecular FormulaKey Functional GroupsPrimary Bioactivity
(-)-CurloneC₁₅H₂₂Oα,β-unsaturated ketoneNeuroprotection
CurcuminC₂₁H₂₀O₆DiarylheptanoidAntioxidant
ar-TurmeroneC₁₅H₂₂OBicyclic sesquiterpeneAnti-cancer

The conjugated enone system in (-)-Curlone distinguishes its reactivity profile from phenolic curcumin derivatives .

Applications and Future Directions

Current Applications

  • Pharmaceuticals: Lead compound for neurodegenerative drug development

  • Cosmeceuticals: Stabilizing agent in antioxidant formulations

  • Agriculture: Natural antifungal agent for crop protection

Research Priorities

  • Target Identification: Proteomic mapping of covalent targets

  • Formulation Optimization: Nanoencapsulation for enhanced bioavailability

  • Ecological Impact Studies: Environmental persistence in agricultural use

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator